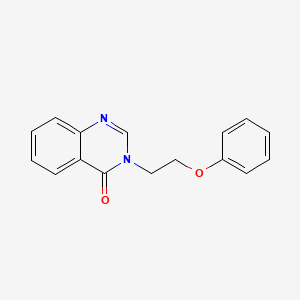![molecular formula C17H17ClN2O2 B5729692 2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729692.png)
2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide, commonly known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
DMOG has been extensively studied for its potential applications in various fields, including cancer research, stem cell research, and hypoxia-inducible factor (HIF) signaling pathway modulation. In cancer research, DMOG has been shown to inhibit tumor growth and induce apoptosis in several types of cancer cells. In stem cell research, DMOG has been used to enhance the differentiation of stem cells into specific cell types. In HIF signaling pathway modulation, DMOG has been shown to stabilize HIF-1α, leading to the upregulation of genes involved in angiogenesis and erythropoiesis.
Mécanisme D'action
DMOG exerts its effects through the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are responsible for the hydroxylation of HIF-1α. By inhibiting PHD enzymes, DMOG stabilizes HIF-1α, leading to the upregulation of genes involved in various cellular processes, including angiogenesis, erythropoiesis, and metabolism.
Biochemical and Physiological Effects:
DMOG has been shown to have several biochemical and physiological effects, including the upregulation of genes involved in angiogenesis, erythropoiesis, and metabolism. DMOG has also been shown to induce apoptosis in cancer cells and enhance the differentiation of stem cells into specific cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMOG in lab experiments is its ability to stabilize HIF-1α, leading to the upregulation of genes involved in various cellular processes. However, DMOG has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Orientations Futures
There are several possible future directions for DMOG research, including the development of more potent and selective PHD inhibitors, the investigation of DMOG's potential applications in other fields, such as cardiovascular disease and neurodegenerative disorders, and the exploration of DMOG's potential as a therapeutic agent in cancer treatment.
Conclusion:
In conclusion, DMOG is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOG's ability to stabilize HIF-1α and upregulate genes involved in various cellular processes makes it a promising tool for scientific research. However, further studies are needed to fully understand DMOG's potential and limitations.
Méthodes De Synthèse
DMOG can be synthesized through a multistep process involving the reaction of 2-chlorobenzoyl chloride with N,N-dimethyl-p-phenylenediamine, followed by the reaction of the resulting product with ethyl chloroformate. The final product is obtained through the reaction of the intermediate with 2,3-dimethylphenylamine.
Propriétés
IUPAC Name |
2-chloro-N-[2-(2,3-dimethylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-6-5-9-15(12(11)2)20-16(21)10-19-17(22)13-7-3-4-8-14(13)18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAYBKWSTFNXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide](/img/structure/B5729634.png)
![3-chloro-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5729640.png)


![N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5729658.png)




![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5729708.png)
![1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone](/img/structure/B5729710.png)
